molecular formula C13H9N3O B167335 Diazene, (4-isocyanatophenyl)phenyl- CAS No. 1942-61-6

Diazene, (4-isocyanatophenyl)phenyl-

Cat. No. B167335
CAS RN: 1942-61-6
M. Wt: 223.23 g/mol
InChI Key: HICXYNWIRHBSKQ-UHFFFAOYSA-N
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Description

Diazene, (4-isocyanatophenyl)phenyl- is a chemical compound that has been used extensively in scientific research. It is a diazenyl compound that contains both isocyanate and phenyl groups. This compound has been studied for its potential applications in various fields such as materials science, organic chemistry, and biochemistry.

Mechanism Of Action

The mechanism of action of Diazene, (4-isocyanatophenyl)phenyl- is not fully understood. However, it is believed that this compound acts as a radical initiator in various chemical reactions. It has also been shown to participate in various nucleophilic addition reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Diazene, (4-isocyanatophenyl)phenyl-. However, it has been shown to have low toxicity levels and is not considered to be a significant health hazard.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Diazene, (4-isocyanatophenyl)phenyl- in lab experiments is its ability to act as a radical initiator. This property makes it useful in various chemical reactions. However, the compound's instability and reactivity can also be a limitation in certain experiments.

Future Directions

There are several future directions for the use of Diazene, (4-isocyanatophenyl)phenyl-. One potential application is in the development of new materials such as coatings and adhesives. Diazene, (4-isocyanatophenyl)phenyl- could also be studied further for its potential use in organic chemistry reactions. Additionally, the compound's radical-initiating properties could be explored for its potential use in polymerization reactions.
In conclusion, Diazene, (4-isocyanatophenyl)phenyl- is a compound that has been studied extensively in scientific research. Its potential applications in various fields such as materials science and organic chemistry make it a valuable compound for further study. While there is limited information available on its biochemical and physiological effects, Diazene, (4-isocyanatophenyl)phenyl- has been shown to have low toxicity levels and is not considered to be a significant health hazard.

Synthesis Methods

The synthesis of Diazene, (4-isocyanatophenyl)phenyl- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-isocyanatophenyl isocyanate with phenylhydrazine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Diazene, (4-isocyanatophenyl)phenyl- has been used in various scientific research applications. One of the most significant applications of this compound is in the field of materials science. It has been studied for its potential use in the development of new materials such as polymers and coatings. Diazene, (4-isocyanatophenyl)phenyl- has also been studied for its potential use in organic chemistry reactions such as the synthesis of new compounds.

properties

IUPAC Name

(4-isocyanatophenyl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICXYNWIRHBSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062079, DTXSID501043636
Record name 1-(4-Isocyanatophenyl)-2-phenyldiazene
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Record name (E)-1-(4-Isocyanatophenyl)-2-phenyldiazene
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Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazene, (4-isocyanatophenyl)phenyl-

CAS RN

1942-61-6, 321951-62-6
Record name 1-(4-Isocyanatophenyl)-2-phenyldiazene
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Record name Diazene, 1-(4-isocyanatophenyl)-2-phenyl-
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Record name Diazene, 1-(4-isocyanatophenyl)-2-phenyl-
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Record name 1-(4-Isocyanatophenyl)-2-phenyldiazene
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Record name 321951-62-6
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